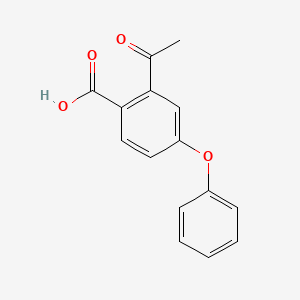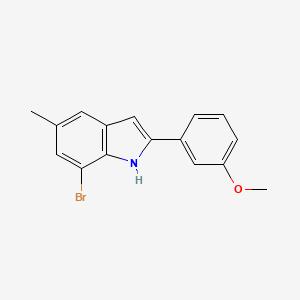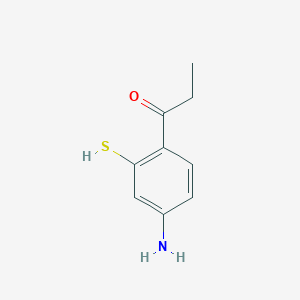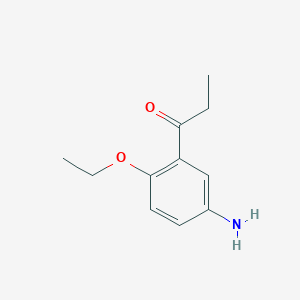
2-Acetyl-4-phenoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-phenoxybenzoic acid is an organic compound with a complex structure that includes both acetyl and phenoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-phenoxybenzoic acid typically involves the acetylation of 4-phenoxybenzoic acid. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of diphenyl ether and dichloromethane as solvents, along with anhydrous aluminum trichloride as a catalyst, can enhance the reaction rate and yield . The process involves careful monitoring of pH and temperature to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-phenoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-phenoxybenzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the substituent used.
Applications De Recherche Scientifique
2-Acetyl-4-phenoxybenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-acetyl-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenoxy group can interact with various receptors and enzymes, influencing biological processes .
Comparaison Avec Des Composés Similaires
4-Phenoxybenzoic acid: Shares the phenoxybenzoic acid core but lacks the acetyl group.
2-Acetylbenzoic acid: Contains the acetyl group but lacks the phenoxy group.
4-Acetylphenoxybenzoic acid: Similar structure but with different positioning of the acetyl group.
Uniqueness: 2-Acetyl-4-phenoxybenzoic acid is unique due to the presence of both acetyl and phenoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-acetyl-4-phenoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)14-9-12(7-8-13(14)15(17)18)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Clé InChI |
SIVLJBLQYKMHPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)





![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)

![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
